molecular formula C21H26O4 B2750596 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one CAS No. 119736-95-7

9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one

Cat. No.: B2750596
CAS No.: 119736-95-7
M. Wt: 342.435
InChI Key: OOGZWXIAHJKVAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one typically involves the condensation of a phenyl-substituted nonanone with a trihydroxybenzene derivative. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one has various applications in scientific research:

    Chemistry: Used as a model compound for studying aromatic ketone reactions.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-1-(2,4-dihydroxyphenyl)nonan-1-one: Lacks one hydroxyl group compared to 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one.

    9-Phenyl-1-(2,6-dihydroxyphenyl)nonan-1-one: Lacks one hydroxyl group at the 4-position.

    9-Phenyl-1-(2,4,6-trimethoxyphenyl)nonan-1-one: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

This compound is unique due to the presence of three hydroxyl groups on the phenyl ring, which enhances its reactivity and potential biological activities compared to similar compounds with fewer hydroxyl groups or different substituents .

Properties

IUPAC Name

9-phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c22-17-14-19(24)21(20(25)15-17)18(23)13-9-4-2-1-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15,22,24-25H,1-4,6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGZWXIAHJKVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347919
Record name 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119736-95-7
Record name 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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